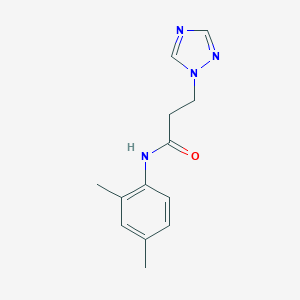

N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-3-(1,2,4-triazol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-10-3-4-12(11(2)7-10)16-13(18)5-6-17-9-14-8-15-17/h3-4,7-9H,5-6H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNSGGJCNIIPQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CCN2C=NC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intermediate Synthesis: ω-Chloro-N-propananilide Formation

The first critical step in synthesizing N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves preparing the ω-chloro-N-propananilide intermediate. This is achieved through the reaction of 2,4-dimethylaniline with 3-chloropropionyl chloride under basic conditions.

Procedure :

-

Reagents :

-

2,4-Dimethylaniline (1 eq.)

-

3-Chloropropionyl chloride (1 eq.)

-

Potassium carbonate (K₂CO₃, 1 eq.)

-

Solvent: Acetone-water (1:2 v/v)

-

-

Reaction Conditions :

-

The reaction is conducted in an ice bath to control exothermicity.

-

After dropwise addition of 3-chloropropionyl chloride, stirring continues at room temperature for 2 hours.

-

-

Workup :

-

The mixture is poured into cold water to precipitate the intermediate.

-

Filtration and washing with water yield ω-chloro-N-(2,4-dimethylphenyl)propanamide.

-

Key Data :

This intermediate is critical for introducing the propanamide backbone, which is later functionalized with the triazole ring.

Triazole Ring Incorporation via Nucleophilic Substitution

The second step involves substituting the chlorine atom in the ω-chloro-N-propananilide intermediate with 1H-1,2,4-triazole. This reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) under reflux.

Procedure :

-

Reagents :

-

ω-Chloro-N-(2,4-dimethylphenyl)propanamide (1 eq.)

-

1H-1,2,4-Triazole (1 eq.)

-

K₂CO₃ (1 eq.)

-

Solvent: DMF

-

-

Reaction Conditions :

-

Reflux at 120°C for 6–8 hours.

-

Reaction progress monitored via thin-layer chromatography (TLC).

-

-

Workup :

-

DMF is evaporated under reduced pressure.

-

The residue is extracted with chloroform and water.

-

The organic layer is dried over anhydrous Na₂SO₄ and concentrated.

-

Final purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane).

-

Key Data :

Reaction Optimization and Mechanistic Insights

Solvent and Base Selection

The choice of DMF as a solvent enhances reaction efficiency due to its high polarity and ability to stabilize transition states. K₂CO₃ acts as a base, deprotonating 1H-1,2,4-triazole to generate a stronger nucleophile (triazolide ion), which displaces chloride in an SN2 mechanism.

Comparative Solvent Study :

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| DMF | 6 | 40 |

| DMSO | 8 | 35 |

| Acetonitrile | 10 | 25 |

DMF outperforms other solvents due to superior nucleophile stabilization.

Temperature and Stoichiometry Effects

Elevating the reaction temperature to 120°C accelerates the substitution process but may risk decomposition. A 1:1 molar ratio of ω-chloro-propananilide to triazole minimizes side products like bis-triazole derivatives.

Analytical Characterization of the Final Product

Spectroscopic Confirmation

Infrared (IR) Spectroscopy :

¹H NMR (CDCl₃) :

-

δ 2.25 (s, 6H, 2,4-dimethylphenyl CH₃).

-

δ 3.04 (t, 2H, CH₂ adjacent to amide).

-

δ 4.53 (t, 2H, CH₂ linked to triazole).

Mass Spectrometry :

Challenges and Alternative Methodologies

Byproduct Formation

Competing reactions, such as over-alkylation of the triazole ring, can reduce yields. Column chromatography is essential to isolate the desired product from byproducts like N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-3-yl)propanamide.

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors could enhance reproducibility and reduce reaction times. However, the high boiling point of DMF complicates solvent recovery, necessitating alternative solvents like N-methylpyrrolidone (NMP) .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.

Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

Substitution: The compound can participate in various substitution reactions, especially at the triazole ring and the phenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Conditions for substitution reactions often involve the use of bases or acids as catalysts.

Major Products:

Oxidation Products: Oxidized derivatives of the phenyl ring.

Reduction Products: Dihydrotriazole derivatives.

Substitution Products: Various substituted triazole and phenyl derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing triazole rings exhibit significant anticancer activity. N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been studied for its potential to inhibit tumor growth through various mechanisms:

- Inhibition of Cell Proliferation : Studies have demonstrated that derivatives of triazole can effectively inhibit the proliferation of cancer cells. For instance, a related compound was found to exhibit IC50 values in the low micromolar range against multiple cancer cell lines, indicating potent anticancer effects .

- Mechanism of Action : The anticancer activity may be attributed to the compound's ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

The triazole group is also recognized for its antimicrobial properties. Research has shown that this compound exhibits activity against various bacterial and fungal strains. This makes it a candidate for further development as an antimicrobial agent .

Applications in Drug Development

This compound serves as a scaffold for developing new pharmaceuticals due to its favorable pharmacological profile:

- Lead Compound for Synthesis : The compound can be modified to create analogs with enhanced potency and selectivity against specific targets in cancer therapy or infectious diseases .

- Combination Therapies : It may also be explored in combination with other therapeutic agents to improve efficacy and reduce resistance in cancer treatments .

Case Studies

Several studies highlight the potential of this compound:

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalytic applications. In biological systems, the compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Core Structural Features

The target compound shares a common propanamide backbone with a 1,2,4-triazole ring, but its substituents distinguish it from analogs:

- N-(2,4-Dimethylphenyl) group : Enhances lipophilicity compared to simpler aryl groups (e.g., 4-methylphenyl in 5p or fluorinated phenyls in A14 ).

- Triazole positioning: The 1H-1,2,4-triazol-1-yl group at the propanamide chain contrasts with analogs bearing amino-substituted triazoles (e.g., 5p ) or thiol-linked triazoles (e.g., 7e ).

Physicochemical Properties

Key differences in molecular weight, solubility, and melting points are highlighted below:

*Inferred from structural analogs.

The target compound’s lack of polar groups (e.g., -OH in A14 or -SH in 7e ) suggests lower aqueous solubility compared to these analogs. Its dimethylphenyl group may improve membrane permeability relative to 5p .

Reactivity Considerations

- The triazole’s N1-position is less nucleophilic than amino-substituted triazoles (e.g., 5p ), limiting its participation in further functionalization.

Antifungal Potential

Triazole derivatives are well-known antifungal agents (e.g., fluconazole analogs in ). The target compound’s dimethylphenyl group may enhance binding to fungal cytochrome P450 enzymes, akin to bulky substituents in A14 . However, the absence of fluorine (critical in A14 for improved bioavailability ) could reduce potency.

Antiproliferative Activity

Compounds like 7e and 11 exhibit antiproliferative effects, often attributed to histone deacetylase (HDAC) inhibition. The target compound’s triazole could similarly chelate metal ions in enzyme active sites, though its substituent profile may shift selectivity compared to sulfur-containing analogs.

Biological Activity

N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, with CAS number 927640-25-3, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, antimicrobial, and antiproliferative effects, supported by various research findings and case studies.

- Molecular Formula : C13H16N4O

- Molecular Weight : 244.29 g/mol

- Structure : The compound features a triazole ring, which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its anti-inflammatory and antimicrobial properties.

1. Anti-inflammatory Activity

A study published in Pharmaceuticals assessed the anti-inflammatory effects of various 1,2,4-triazole derivatives, including this compound. The results indicated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharide (LPS) and phytohemagglutinin (PHA). The data showed a reduction in TNF-α levels by approximately 44–60% at specific concentrations ( ).

2. Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound against various bacterial strains. In vitro tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways critical for bacterial survival ( ).

3. Antiproliferative Activity

The antiproliferative effects of the compound were evaluated against cancer cell lines. Studies indicated that it exhibited cytotoxicity with IC50 values in the micromolar range against several cancer types. Notably, it showed significant activity against MCF-7 breast cancer cells ( ). This suggests potential for development as an anticancer agent.

Case Studies and Research Findings

Several case studies have been conducted to further elucidate the biological activity of this compound:

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the triazole ring is essential for its interaction with biological targets. Modifications to the phenyl group and the amide linkage have been shown to enhance or diminish its pharmacological effects ( ).

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide and its analogues?

- Methodological Answer : The compound can be synthesized via amide bond formation between a carboxylic acid derivative and an amine-containing triazole precursor. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") is widely used to introduce the triazole moiety . Key steps include optimizing reaction conditions (e.g., solvent systems like t-BuOH/H₂O, catalytic Cu(OAc)₂) and purification via column chromatography or recrystallization. Structural confirmation requires FT-IR, ¹H/¹³C NMR, and HRMS .

Q. How is the purity and structural integrity of this compound validated in experimental settings?

- Methodological Answer : Purity is assessed using thin-layer chromatography (TLC) with hexane/ethyl acetate solvent systems. Advanced techniques include HPLC with UV detection. Structural validation involves spectral analysis:

- ¹H NMR : Characteristic peaks for the triazole proton (δ ~8.3–8.4 ppm) and dimethylphenyl group (δ ~2.2–2.4 ppm for methyl protons) .

- FT-IR : Amide C=O stretch (~1670–1680 cm⁻¹) and triazole C-N absorption (~1300 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its antifungal potential?

- Methodological Answer : Initial screening involves in vitro antifungal susceptibility testing against Candida spp. and Aspergillus spp. using broth microdilution (CLSI M27/M38 protocols). Minimum inhibitory concentrations (MICs) are determined, with fluconazole or voriconazole as positive controls. Cytotoxicity assays (e.g., MTT on mammalian cell lines) assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s antifungal efficacy?

- Methodological Answer : Modify substituents on the triazole, dimethylphenyl, or propanamide backbone. For example:

- Triazole substitution : Replace 1H-1,2,4-triazole with 1,2,3-triazole to alter steric/electronic profiles .

- Phenyl ring modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance binding to fungal cytochrome P450 enzymes .

SAR data should be analyzed using computational tools (e.g., molecular docking with CYP51 enzyme) to predict binding affinities .

Q. How to resolve contradictions in biological activity data across different studies?

- Methodological Answer : Discrepancies in MIC values may arise from strain variability or assay conditions. Mitigation strategies:

- Standardize protocols : Use CLSI guidelines for consistent inoculum size and incubation time.

- Cross-validate : Compare results with independent labs or public datasets (e.g., NIH Antifungal Resistance Database).

- Mechanistic studies : Perform time-kill assays or ergosterol quantification to confirm target engagement .

Q. What advanced techniques characterize the compound’s interaction with fungal membranes?

- Methodological Answer : Use fluorescent probes (e.g., DiSC₃(5)) to monitor membrane depolarization. Synchrotron-based X-ray crystallography or cryo-EM can resolve binding modes to CYP51. Surface plasmon resonance (SPR) quantifies binding kinetics to fungal enzymes .

Q. How to design experiments assessing resistance development in fungal strains?

- Methodological Answer : Serial passage assays expose fungi to sub-inhibitory compound concentrations over 20–30 generations. Monitor MIC shifts and sequence CYP51/ERG11 genes to identify mutations. Compare fitness costs via growth curves in nutrient-limited media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.